N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a benzenesulfonamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2-chloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by a sulfonamide formation reaction with 3-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be incorporated into polymers or other materials to impart specific electronic or structural properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonamide group can participate in additional interactions, stabilizing the compound within the active site of the target .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound shares the pyrimidine core but has different substituents, leading to distinct chemical properties and applications.
2-(dimethylamino)pyrimidin-5-ylboronic acid: Similar in structure but with a boronic acid group, making it useful in different types of coupling reactions.
Uniqueness
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is unique due to its combination of a dimethylamino group and a benzenesulfonamide group, which confer specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing compounds with targeted biological activity.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-5-4-6-12(7-10)20(18,19)16-11-8-14-13(15-9-11)17(2)3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWYTQRORSXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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